tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate
CAS No.:
Cat. No.: VC17187782
Molecular Formula: C16H22BrNO3
Molecular Weight: 356.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22BrNO3 |
|---|---|
| Molecular Weight | 356.25 g/mol |
| IUPAC Name | tert-butyl N-[(5-bromo-3,4-dihydro-1H-isochromen-1-yl)methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18(4)10-14-12-6-5-7-13(17)11(12)8-9-20-14/h5-7,14H,8-10H2,1-4H3 |
| Standard InChI Key | HYIJIJLCAWWEKC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1C2=C(CCO1)C(=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three key components:
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Isochroman Core: A benzopyran-derived heterocycle with an oxygen atom at position 1. The bromine substituent at position 5 introduces steric and electronic effects, influencing reactivity .
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Methyl-Carbamate Group: A carbamate () linkage with a methyl group attached to the nitrogen, providing stability against hydrolysis.
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tert-Butyl Protecting Group: The tert-butyloxycarbonyl (Boc) group shields the carbamate’s amine, enabling selective deprotection under acidic conditions .
The IUPAC name reflects this arrangement: tert-butyl [methyl(5-bromoisochroman-1-ylmethyl)carbamate].
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 356.26 g/mol | |
| Purity | >95% | |
| Boiling Point | Not reported | – |
| Solubility (Water) | Low (estimated <1 mg/mL) | |
| LogP (Partition Coefficient) | ~3.5 (predicted) |
The bromine atom enhances lipophilicity, while the carbamate group introduces polarity, balancing solubility in organic solvents .
Synthesis and Manufacturing
Reaction Optimization
Key parameters for high yield:
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Catalyst: Zinc chloride or similar Lewis acids facilitate carbamate bond formation .
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Temperature: 100–180°C, balancing reaction rate and decomposition .
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Pressure: 2757–2689 kPa (400–390 psi) to maintain liquid-phase reactants .
Applications in Research
Pharmaceutical Intermediates
The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling, enabling attachment of aryl or heteroaryl groups. This is critical in designing kinase inhibitors or protease modulators . For example, tert-butyl carbamates are precursors in covalent tyrosine phosphatase probes .
Material Science
The tert-butyl group enhances thermal stability, making the compound suitable for high-temperature polymer synthesis. Its bromine content may also contribute to flame-retardant properties.
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